This salt is formed by the reaction of two molecules of 4-aminobenzenesulfonic acid (a derivative of benzenesulfonic acid) with one barium cation (Ba²⁺). The (2:1) ratio refers to the stoichiometry of the reaction. While the origin of this specific compound is not readily available in scientific literature, similar barium salts of aromatic sulfonic acids are often synthesized for research purposes [].
The key feature of the molecule is the presence of two benzenesulfonate groups (C₆H₅SO₃⁻) attached to a central barium cation. The benzenesulfonate group has a benzene ring with a sulfonic acid group (SO₃H) attached. The amino group (NH₂) of the original 4-aminobenzenesulfonic acid molecule is replaced by a phenyl group (C₆H₅) in this case []. This structure suggests potential for interactions with other aromatic compounds through π-π stacking and ionic interactions with charged species.
Decomposition of the compound could theoretically occur under strong acidic or basic conditions, breaking the bonds between the benzenesulfonate groups and the barium cation.
Data on specific physical and chemical properties of benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) is scarce in scientific literature. However, based on similar barium salts of aromatic sulfonic acids, it is expected to be a white or off-white crystalline solid with high solubility in water due to the ionic nature of the compound [].
Irritant